molecular formula C10H18ClP B1589552 Chlorodicyclopentylphosphine CAS No. 130914-24-8

Chlorodicyclopentylphosphine

Cat. No.: B1589552
CAS No.: 130914-24-8
M. Wt: 204.67 g/mol
InChI Key: QTYRJBRBODDGCQ-UHFFFAOYSA-N
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Description

Chlorodicyclopentylphosphine is an organic compound with the chemical formula C₁₀H₁₈ClP. It is a colorless liquid that is volatile at room temperature. This compound is known for its good electrophilicity and is widely used as a phosphine ligand and catalyst intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorodicyclopentylphosphine can be synthesized through the reaction of cyclopentylmagnesium bromide with phosphorus trichloride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Chlorodicyclopentylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Coupling Reactions: These reactions often require palladium or nickel catalysts and are performed under inert atmospheres to prevent oxidation.

Major Products:

Scientific Research Applications

Chlorodicyclopentylphosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which chlorodicyclopentylphosphine exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with metal centers in catalysts, facilitating various chemical transformations. The molecular targets are typically the metal centers in catalysts, and the pathways involved include the formation of metal-phosphine complexes that enhance the reactivity and selectivity of the catalysts .

Comparison with Similar Compounds

  • Chlorodiisopropylphosphine
  • Chlorodiethylphosphine
  • Chlorodicyclohexylphosphine
  • Chlorodiphenylphosphine

Comparison: Chlorodicyclopentylphosphine is unique due to its specific steric and electronic properties imparted by the cyclopentyl groups. Compared to chlorodicyclohexylphosphine, it has a smaller steric bulk, which can influence the selectivity and reactivity of the catalysts it forms. Chlorodiisopropylphosphine and chlorodiethylphosphine have different alkyl groups, which affect their electrophilicity and steric properties, making this compound distinct in its applications .

Properties

IUPAC Name

chloro(dicyclopentyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClP/c11-12(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYRJBRBODDGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)P(C2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460873
Record name Chlorodicyclopentylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130914-24-8
Record name Chlorodicyclopentylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodicyclopentylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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